Product packaging for 4,7-dimethoxy-1H-indole-3-carbaldehyde(Cat. No.:CAS No. 170489-17-5)

4,7-dimethoxy-1H-indole-3-carbaldehyde

Cat. No.: B062120
CAS No.: 170489-17-5
M. Wt: 205.21 g/mol
InChI Key: UOJNCDLJUQYIBQ-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-1H-indole-3-carbaldehyde (CAS 170489-17-5) is a high-purity synthetic indole derivative of significant interest in organic chemistry and pharmaceutical research. This compound, with a molecular formula of C 11 H 11 NO 3 and a molecular weight of 205.21 g/mol, serves as a versatile and crucial building block for the synthesis of more complex molecules . As a key intermediate, its structure incorporates two methoxy substituents and an aldehyde functional group, making it particularly valuable for nucleophilic addition and condensation reactions. Researchers utilize this compound in the exploration of novel heterocyclic compounds, potential pharmacologically active agents, and in the development of organic materials. Its well-defined structure is confirmed by analytical data, including 1 H-NMR spectroscopy, ensuring reliability for advanced research applications . Disclaimer: This product is intended for research purposes and laboratory use only. It is not designed, evaluated, or approved for any diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B062120 4,7-dimethoxy-1H-indole-3-carbaldehyde CAS No. 170489-17-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dimethoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-8-3-4-9(15-2)11-10(8)7(6-13)5-12-11/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJNCDLJUQYIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CNC2=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358642
Record name 4,7-dimethoxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170489-17-5
Record name 4,7-dimethoxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,7 Dimethoxy 1h Indole 3 Carbaldehyde and Congeners

Construction of the Dimethoxy-Indole Ring System

The formation of the bicyclic indole (B1671886) nucleus, especially with substituents on the benzene (B151609) ring, can be achieved through several classical and contemporary synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

First reported in 1892, the Bischler indole synthesis involves the acid-catalyzed cyclization of an α-arylamino-ketone, which is typically formed from the reaction of an aniline (B41778) with an α-haloketone. rsc.orgwikipedia.org While it is a foundational method, its application can be limited by the harsh reaction conditions often required, which may not be compatible with sensitive functional groups. rsc.orgwikipedia.org

The general mechanism proceeds through the initial alkylation of an aniline with an α-haloketone to form an intermediate, which then undergoes an intramolecular electrophilic cyclization followed by dehydration to yield the indole ring. wikipedia.org For the synthesis of a 4,7-dimethoxy-indole, this would require a starting aniline with methoxy (B1213986) groups at the 2,5-positions. However, the regioselectivity can be unpredictable, which is a significant drawback of the classical method. wikipedia.org

Modern variants have been developed to overcome the limitations of the original procedure. These include the use of milder catalysts and reaction conditions. wikipedia.org For instance, microwave-assisted, solvent-free Bischler syntheses have been shown to provide 2-arylindoles in good yields with significantly shorter reaction times, offering a more environmentally friendly approach. organic-chemistry.orgresearchgate.net These modified procedures can improve the utility of the Bischler synthesis for preparing more complex and functionalized indoles. researchgate.net

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the most widely used and versatile methods for constructing the indole nucleus. wikipedia.orgnih.gov The reaction involves treating a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The process begins with the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.orgyoutube.com A key step is a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgyoutube.com

To synthesize a 4,7-dimethoxy-indole derivative, the corresponding 2,5-dimethoxyphenylhydrazine would be required as the starting material. The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride. wikipedia.org

The substitution pattern on the phenylhydrazine ring influences the reaction's feasibility and outcome. Electron-donating groups, such as methoxy groups, generally accelerate the reaction. youtube.com However, challenges can arise; for example, the Fischer synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone was found to yield an abnormal chlorinated product alongside the expected 7-methoxyindole, indicating that side reactions can occur depending on the specific substrates and conditions. nih.gov Despite this, the Fischer synthesis remains a benchmark method for preparing a wide array of substituted indoles and has been applied to the total synthesis of numerous natural products. nih.govtaylorandfrancis.com

Table 1: Overview of Classical Indole Syntheses

Synthesis Name Key Reactants Conditions Relevance to 4,7-Dimethoxyindoles
Bischler Aniline, α-haloketone Acid-catalyzed, often harsh Requires 2,5-dimethoxyaniline; potential regioselectivity issues.
Fischer Phenylhydrazine, Aldehyde/Ketone Acid-catalyzed Requires 2,5-dimethoxyphenylhydrazine; a versatile and common route.

| Hemetsberger | Aryl aldehyde, Azidoacetate ester | Thermal decomposition | Well-suited for regioselective synthesis of 4-substituted indoles. |

The Hemetsberger indole synthesis is a valuable method that involves the thermal decomposition of an α-azidocinnamate ester to yield an indole-2-carboxylate. researchgate.netwikipedia.org The starting azides are typically prepared through the condensation of an aromatic aldehyde with an azidoacetate ester. researchgate.netrsc.org

A significant advantage of the Hemetsberger synthesis is its utility in the regiospecific synthesis of indoles substituted on the benzene ring. rsc.org For instance, it is particularly well-suited for preparing 4- or 6-substituted indoles from ortho- or para-substituted benzaldehydes, respectively. rsc.org This makes it a potentially powerful strategy for accessing the 4,7-dimethoxy-indole core, starting from 2,5-dimethoxybenzaldehyde. The reaction proceeds through a vinyl nitrene intermediate, which undergoes intramolecular cyclization to form the indole ring. semanticscholar.org

While the method is generally reliable, it is primarily limited to the synthesis of indole-2-carboxylates, which may require subsequent chemical modification to arrive at other desired substitution patterns. rsc.orgsemanticscholar.org Despite the potential hazards associated with using azides, the reaction has been shown to be scalable. rsc.org

Modern synthetic chemistry has seen the emergence of transition metal-catalyzed reactions for indole synthesis, with copper being a relatively inexpensive and effective catalyst. researchgate.net Copper-catalyzed methods offer alternative pathways for constructing the indole ring, often under milder conditions than classical syntheses.

Various copper-catalyzed cyclization strategies have been developed. One approach involves the intramolecular C-H amination to form carbazoles, a related heterocyclic system. researchgate.net Other methods include the coupling of o-aminophenylboronic acid esters with β-keto esters to form 2,3-disubstituted indoles. researchgate.net A facile domino approach uses a copper(I)-catalyzed cascade coupling and cyclization of 2-alkynylanilines with aryl iodides to produce 1,2-disubstituted indoles. arkat-usa.org Another strategy involves the copper(II)-catalyzed cyclization of N-(2-alkynylphenyl)imines to synthesize N-vinylindoles. nih.gov These methods highlight the versatility of copper catalysis in forming the indole core through various bond-forming strategies, including C-N and C-C bond formations. arkat-usa.orgnih.gov

For the synthesis of 4,7-dimethoxy-1H-indole, a copper-catalyzed approach would likely involve an appropriately substituted aniline derivative that undergoes an intramolecular cyclization. For example, a visible-light-induced and copper-catalyzed oxidative cyclization of substituted o-aminophenylacetylene has been reported for synthesizing indole derivatives. rsc.org

Chemo- and Regioselective Synthesis of Substituted Indole Carbaldehydes

Once the substituted indole ring is formed, the introduction of a carbaldehyde (formyl) group at the C-3 position is a common transformation. The Vilsmeier-Haack reaction is the most frequently employed method for this purpose. researchgate.net This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF). researchgate.netgoogle.com

The reaction proceeds via electrophilic substitution, where the electron-rich indole ring attacks the Vilsmeier reagent. The C-3 position of the indole is the most nucleophilic and is therefore the preferred site of formylation, leading to high regioselectivity for the desired indole-3-carbaldehyde. researchgate.net The resulting iminium intermediate is subsequently hydrolyzed to yield the final aldehyde product. researchgate.net

The synthesis of various substituted indole-3-carbaldehydes using this method has been widely reported. researchgate.netgoogle.com For example, starting from indole, 1-methylindole, or 5-methylindole, the corresponding 3-carbaldehydes have been synthesized in high yields (88-96%) by reaction with a pre-formed Vilsmeier reagent. google.com This demonstrates the high efficiency and regioselectivity of the Vilsmeier-Haack formylation for the synthesis of compounds like 4,7-dimethoxy-1H-indole-3-carbaldehyde from the parent 4,7-dimethoxy-1H-indole.

Table 2: Common Reagents in Indole Synthesis and Functionalization

Reagent Name Formula Typical Use
Phosphorus oxychloride POCl₃ Vilsmeier-Haack formylation (with DMF)
N,N-Dimethylformamide C₃H₇NO Vilsmeier-Haack formylation (with POCl₃)
Phenylhydrazine C₆H₈N₂ Fischer Indole Synthesis
Ethyl azidoacetate N₃CH₂CO₂Et Hemetsberger Indole Synthesis

Reactivity and Derivatization Chemistry of 4,7 Dimethoxy 1h Indole 3 Carbaldehyde

Reactions Involving the Aldehyde Functionality at C-3

The carbonyl group of the aldehyde is characterized by a polarized carbon-oxygen double bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity is the basis for its derivatization.

Schiff Base Formation and Imine Derivatives

The reaction of the aldehyde group with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is a cornerstone in the derivatization of indole-3-carbaldehydes, providing access to compounds with a C=N double bond.

Synthesis of Thiosemicarbazone Derivatives

The synthesis of thiosemicarbazone derivatives from indole-3-carbaldehydes is achieved through a Schiff base condensation reaction with appropriate thiosemicarbazides. Typically, this reaction is carried out in ethanol (B145695) with a catalytic amount of acetic acid. The process involves the nucleophilic attack of the primary amine of the thiosemicarbazide (B42300) on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the thiosemicarbazone. This method is noted for producing high yields.

Table 1: Synthesis of Indole-3-Carboxaldehyde Thiosemicarbazone Derivatives

Reactant 1 Reactant 2 Catalyst Solvent Product
Indole-3-carbaldehyde Thiosemicarbazide Acetic Acid Ethanol Indole-3-carboxaldehyde thiosemicarbazone
Indole-3-carbaldehyde 4-Methylthiosemicarbazide Acetic Acid Ethanol N(4)-Methyl-indole-3-carboxaldehyde thiosemicarbazone
Indole-3-carbaldehyde 4,4-Dimethylthiosemicarbazide Acetic Acid Ethanol N(4),N(4)-Dimethyl-indole-3-carboxaldehyde thiosemicarbazone
Synthesis of Hydrazone Derivatives

Hydrazone derivatives are synthesized by the condensation of the aldehyde with hydrazine (B178648) or its substituted derivatives, such as N-acylhydrazides. The reaction typically proceeds by refluxing the indole-3-carbaldehyde with the desired hydrazide in a suitable solvent like acetonitrile. This reaction leads to the formation of a C=N-N linkage, characteristic of hydrazones.

Formation of Oxime Derivatives

Oximes are formed through the reaction of an aldehyde with hydroxylamine (B1172632). The synthesis of indole-3-carbaldehyde oxime derivatives involves a condensation reaction between the indole-3-carbaldehyde and hydroxylamine hydrochloride. This reaction is often conducted in a basic medium, using a base such as sodium hydroxide (B78521) in an ethanol solution. The reaction can yield two geometric isomers, the syn (Z) and anti (E) forms, depending on the spatial arrangement of the hydroxyl group relative to the indole (B1671886) ring.

Condensation Reactions

The aldehyde group of 4,7-dimethoxy-1H-indole-3-carbaldehyde can participate in various carbon-carbon bond-forming condensation reactions, significantly expanding the structural diversity of its derivatives.

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base (or acid) to form an α,β-unsaturated ketone, a class of compounds often referred to as chalcones. For instance, indole-3-carbaldehydes react with various aromatic ketones, catalyzed by piperidine (B6355638), to efficiently produce indole-chalcones. nih.gov While catalytic amounts of piperidine are effective, using it in excess has been observed to increase reaction yields. nih.gov

Knoevenagel Condensation: This reaction occurs between an aldehyde and a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or ethyl cyanoacetate. acgpubs.orgresearchgate.net The reaction is typically catalyzed by a weak base like piperidine. acgpubs.org This process is a reliable method for synthesizing olefinic α,β-unsaturated indole derivatives. acgpubs.org

Table 2: Examples of Condensation Reactions with Indole-3-carbaldehyde

Reaction Type Aldehyde Condensation Partner Catalyst/Conditions Product Type
Claisen-Schmidt Indole-3-carbaldehyde Acetophenone Piperidine Indole-chalcone
Claisen-Schmidt Indole-3-carbaldehyde 4-Acetylpyridine Piperidine Indole-pyridyl-propenone
Knoevenagel Indole-3-carbaldehyde Nitromethane Acetic acid, Piperidine 3-(2-nitrovinyl)-1H-indole
Knoevenagel Indole-3-carbaldehyde Malononitrile Piperidine 2-(1H-indol-3-ylmethylene)malononitrile

Reduction of the Aldehyde Group

The aldehyde functionality at the C-3 position can be readily reduced to a primary alcohol, yielding (4,7-dimethoxy-1H-indol-3-yl)methanol. This transformation is a key step for accessing another class of important synthetic intermediates. d-nb.info

A common and effective reagent for this reduction is sodium borohydride (B1222165) (NaBH₄). niscpr.res.in The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. youtube.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. youtube.com A subsequent workup with a proton source neutralizes the resulting alkoxide intermediate to afford the primary alcohol. youtube.com This reduction is generally selective for aldehydes and ketones, leaving other functional groups like esters unaffected. youtube.com

Electrophilic Substitution Reactions on the Indole Nucleus

Electrophilic substitution is a characteristic reaction of the electron-rich indole ring system. The regioselectivity of this reaction is significantly influenced by the substituents present on the indole nucleus.

The indole nucleus is inherently activated towards electrophilic attack, with the C-3 position being the most nucleophilic. However, the presence of the carbaldehyde group at C-3 deactivates this position, directing electrophiles to other positions on the ring. The two methoxy (B1213986) groups at C-4 and C-7 are strong activating, ortho- and para-directing groups. libretexts.org

The C-4 methoxy group directs electrophilic attack to the C-5 position (ortho). The C-7 methoxy group directs towards the C-6 position (ortho). The combined effect of these two groups, along with the deactivating effect of the C-3 carbaldehyde, suggests that electrophilic substitution on this compound would likely occur at the C-5 or C-6 positions. The precise outcome would depend on the specific electrophile and reaction conditions. For instance, in related 4-substituted indoles, an electron-donating group at the C-7 position has been shown to influence and sometimes reverse the expected regioselectivity of cyclization reactions. beilstein-journals.org This highlights the powerful directing influence of the methoxy groups in overcoming the inherent reactivity patterns of the indole core.

The nitrogen atom of the indole ring in this compound is susceptible to alkylation and acylation reactions. These reactions typically proceed by deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkyl or acyl halide.

N-Alkylation: The N-alkylation of indole-3-carbaldehydes is a well-established transformation. mdpi.comresearchgate.netresearchgate.net A general method involves treating the indole with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide). mdpi.comnih.gov For this compound, this reaction would yield the corresponding N-alkylated derivative.

N-Acylation: Similarly, N-acylation can be achieved by reacting the indole with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base like triethylamine (B128534) or pyridine. derpharmachemica.comnih.gov For example, reaction with chloroacetyl chloride in the presence of triethylamine would be expected to yield 1-(chloroacetyl)-4,7-dimethoxy-1H-indole-3-carbaldehyde. derpharmachemica.com The resulting N-acylated products are valuable intermediates for further synthetic transformations.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Indole-3-Carbaldehydes

Reaction Type Reagents and Conditions Expected Product with this compound Reference

The halogenation of indoles is a common electrophilic substitution reaction. The presence of the strongly activating dimethoxy groups in this compound makes the benzene (B151609) portion of the indole nucleus particularly susceptible to halogenation.

While specific studies on the bromination of this compound are not prevalent, research on the bromination of 4,6-dimethoxyindoles provides significant insight. researchgate.net In these systems, bromination with reagents like N-bromosuccinimide (NBS) occurs on the benzene ring, often directed by the methoxy groups. For this compound, bromination would be expected to occur at the C-5 or C-6 positions, which are activated by the adjacent methoxy groups. The presence of an electron-withdrawing group, such as the C-3 carbaldehyde, is often necessary to control the reactivity and prevent over-halogenation or oxidative side reactions. researchgate.net Reagents like cupric bromide (CuBr₂) have also been employed for the bromination of indole rings under microwave conditions. actascientific.com

Carbon-Carbon and Carbon-Nitrogen Coupling Reactions

The aldehyde functionality and the potential for halogenation of the indole ring make this compound a suitable substrate for various palladium-catalyzed coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds. derpharmachemica.comnih.govresearchgate.net

Following halogenation (e.g., bromination at C-5 or C-6), the resulting halo-indole derivative can participate in cross-coupling reactions such as the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) reactions. nih.govbeilstein-journals.orgnih.gov These reactions would allow for the introduction of a wide range of aryl, alkynyl, and amino substituents onto the indole core, leading to highly functionalized molecules. For example, a C-7 bromo-indazole has been successfully used in Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at that position. nih.gov

Formation of Polycyclic and Heterocyclic Systems from this compound Precursors

The aldehyde group at the C-3 position is a versatile handle for the construction of new rings fused to the indole nucleus. 1H-Indole-3-carbaldehyde and its derivatives are key precursors for synthesizing a variety of biologically active indole alkaloids and diverse heterocyclic systems. openmedicinalchemistryjournal.comsemanticscholar.orgresearchgate.net

The aldehyde can react with a variety of nucleophiles in condensation reactions to form intermediates that can subsequently cyclize. For example, reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base can lead to the formation of pyridone or pyranone rings fused to the indole. Multicomponent reactions involving the indole aldehyde, an amine, and a third component are also a powerful strategy for the rapid assembly of complex heterocyclic scaffolds. openmedicinalchemistryjournal.com The electron-rich nature of the 4,7-dimethoxyindole core can further influence the course of these cyclization reactions.

Di- and Tri-indolylmethane Formation with Methoxy-Substituted Indoles

The acid-catalyzed reaction of indole-3-carbaldehydes with other indole molecules is a known route to tri-indolylmethanes (TIMs). In this reaction, the aldehyde is protonated, generating an electrophilic species that is attacked by two equivalents of another indole, typically at the C-3 position.

Similarly, this compound can react with other electron-rich indoles, including methoxy-substituted indoles, to form unsymmetrical di- and tri-indolylmethanes. beilstein-journals.orgbeilstein-journals.org The reaction of an indole with an aldehyde generally proceeds via electrophilic substitution to form di-indolylmethanes (DIMs). niscpr.res.inmdpi.com The presence of methoxy groups on the reacting indoles enhances their nucleophilicity, facilitating the reaction. These reactions are often catalyzed by Brønsted or Lewis acids. beilstein-journals.org The resulting methoxy-substituted DIMs and TIMs are of interest due to the biological activities associated with this class of compounds. nih.gov

Spectroscopic and Structural Characterization of 4,7 Dimethoxy 1h Indole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering precise insights into the chemical environment of protons and carbon atoms within a molecule.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For indole-3-carbaldehyde derivatives, the spectra typically show distinct signals for the aldehydic proton, the indole (B1671886) N-H proton, aromatic protons on the indole core, and protons of any substituents.

For 4,7-dimethoxy-1H-indole-3-carbaldehyde , a representative ¹H NMR spectrum recorded in deuterated chloroform (CDCl₃) shows a singlet for the aldehydic proton (CHO) at approximately δ 9.92 ppm. The protons of the two methoxy (B1213986) groups (OCH₃) appear as distinct singlets at δ 3.89 and δ 3.82 ppm. The indole ring protons resonate in the aromatic region, with signals observed around δ 7.78, 7.59, 7.22, and 6.95 ppm rsc.org.

The spectra of other substituted indole-3-carbaldehyde derivatives show predictable shifts based on the electronic nature of the substituents. For instance, in 1-methyl-1H-indole-3-carbaldehyde , the N-methyl protons introduce a singlet at δ 3.90 ppm, while the aldehydic proton is found at δ 10.01 ppm rsc.org. Thiosemicarbazone derivatives of indole-3-carboxaldehyde show a characteristic singlet for the CH=N proton between δ 8.3-8.8 ppm and a thioamide NH proton signal at δ 11.1–11.7 ppm .

Table 1: Selected ¹H NMR Spectral Data for this compound and its Derivatives

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment. In indole-3-carbaldehyde derivatives, the carbonyl carbon of the aldehyde group is typically observed far downfield, often in the range of δ 180-185 ppm.

Table 2: Selected ¹³C NMR Spectral Data for Indole-3-carbaldehyde Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules, providing valuable information about the presence of specific functional groups.

FT-IR spectroscopy is particularly useful for identifying key functional groups. In this compound and its derivatives, characteristic absorption bands are expected for the N-H stretch of the indole ring, the C=O stretch of the aldehyde, C-O stretches of the methoxy groups, and various C-H and C=C aromatic vibrations.

The N-H stretching vibration in indole derivatives typically appears as a sharp band in the region of 3100-3500 cm⁻¹. The strong carbonyl (C=O) stretching absorption of the aldehyde is a prominent feature, usually found between 1640 and 1700 cm⁻¹. For derivatives like 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde , the carbonyl stretching is observed at 1601.15 cm⁻¹ . In thiosemicarbazone derivatives, the C=N and C=S stretching vibrations are observed around 1520–1535 cm⁻¹ and 1605–1610 cm⁻¹, respectively, while a strong N-H stretch is seen at 3140-3180 cm⁻¹ . The presence of methoxy groups in the target compound would introduce characteristic C-O stretching bands, typically in the 1000-1300 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for Indole-3-carbaldehyde Derivatives

FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The experimental and theoretical vibrational spectra of derivatives such as 4-nitro-1H-indole-carboxaldehyde have been characterized using FT-Raman spectroscopy in conjunction with DFT calculations researchgate.net. For this compound, strong Raman scattering would be expected for the C=C stretching modes of the aromatic indole ring and the C=O stretching of the aldehyde group. The symmetric stretching of the methoxy groups would also likely produce observable Raman signals. However, specific FT-Raman data for this compound is not documented in the surveyed literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For indole-3-carboxaldehyde 4-N-ethyl-3-thiosemicarbazone , the [M+H]⁺ ion was found at m/z 247.1012, which corresponds to the calculated required mass of 247.1019 for the formula C₁₂H₁₅N₄S . This level of accuracy is crucial for confirming the identity of a newly synthesized compound.

Electron Ionization (EI) mass spectra of the parent 1H-indole-3-carbaldehyde show a prominent molecular ion peak (M⁺) at m/z 145, corresponding to its molecular weight. ESI-MS data for various N-substituted derivatives show the expected [M+H]⁺ peaks, such as m/z 160 for 1-methyl-1H-indole-3-carbaldehyde and m/z 236 for 1-benzyl-1H-indole-3-carbaldehyde rsc.org.

Table 4: Mass Spectrometry Data for Indole-3-carbaldehyde and its Derivatives

X-ray Diffraction Studies and Crystal Structure Analysis

The crystal structure of the parent molecule, 1H-indole-3-carbaldehyde , has been thoroughly characterized. It crystallizes in an orthorhombic system, and its structure reveals a nearly planar conformation. The benzene (B151609) and pyrrole (B145914) rings of the indole core are almost coplanar, with a very small dihedral angle between them nih.gov. The molecular packing in the crystal is significantly influenced by intermolecular hydrogen bonding. Specifically, N–H⋯O hydrogen bonds form between the indole nitrogen atom of one molecule and the carbonyl oxygen atom of an adjacent molecule, linking the molecules into chains nih.gov.

Detailed crystallographic data for 1H-indole-3-carbaldehyde is presented below.

Crystal Data and Structure Refinement for 1H-Indole-3-carbaldehyde.
ParameterValue
Chemical FormulaC₉H₇NO
Formula Weight145.16 g/mol
Crystal SystemOrthorhombic
Space GroupPca2₁ wikipedia.org
a (Å)14.0758 (9) nih.gov
b (Å)5.8059 (4) nih.gov
c (Å)8.6909 (5) nih.gov
Volume (ų)710.24 (8) nih.gov
Z (Formula units/unit cell)4 nih.gov

Studies on derivatives provide further understanding of how substitutions on the indole ring affect the crystal structure. For example, the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid , a related methoxy derivative, has been investigated. This compound crystallizes in the monoclinic system and forms cyclic dimers in the solid state through strong O−H⋯O hydrogen bonds between the carboxylic acid groups of two molecules mdpi.com. The spatial arrangement is also influenced by interactions involving the indole N-H group and the methoxy group mdpi.com.

Crystal Data for a 5-Methoxy-1H-indole-2-carboxylic acid Polymorph. mdpi.com
ParameterValue
Chemical FormulaC₁₀H₉NO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.0305 (2)
b (Å)13.0346 (6)
c (Å)17.2042 (9)
β (°)91.871 (5)
Z (Formula units/unit cell)4

Furthermore, more complex derivatives, such as 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole , have been synthesized and their structures confirmed by single-crystal X-ray analysis. This derivative was found to crystallize in the triclinic crystal system with a P-1 space group mdpi.com. Such studies are crucial for confirming the connectivity and stereochemistry of complex molecular architectures derived from indole carbaldehydes.

Crystal Data for 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308 (2)
b (Å)10.9695 (3)
c (Å)14.7966 (4)
α (°)100.5010 (10)
β (°)98.6180 (10)
γ (°)103.8180 (10)
Volume (ų)900.07 (5)

These examples from the parent compound and related derivatives illustrate the power of X-ray diffraction in structural elucidation. The data consistently show a planar indole core, with crystal packing dominated by hydrogen bonding and other intermolecular forces dictated by the specific functional groups present on the indole ring.

Computational and Theoretical Studies on 4,7 Dimethoxy 1h Indole 3 Carbaldehyde and Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. nih.gov It is particularly effective for modeling organic molecules, offering a good balance between accuracy and computational cost. nih.gov DFT calculations are employed to determine various molecular properties, such as optimized geometry, vibrational frequencies, and electronic characteristics for indole (B1671886) derivatives. researchgate.netnih.gov

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For indole-3-carbaldehyde analogs, DFT calculations, often using functionals like B3LYP, are performed to predict bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com

Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. researchgate.net For molecules with flexible substituents, like the methoxy (B1213986) and carbaldehyde groups on the indole scaffold, multiple low-energy conformers may exist. mdpi.com Studies on related 1-(arylsulfonyl)indole molecules have shown that different conformers can arise from rotation around key bonds, and DFT calculations can quantify the energy barriers between these conformers. mdpi.com This analysis is crucial as the biological activity and physical properties of a compound can be influenced by its preferred conformation. researchgate.net

Table 1: Representative Optimized Geometric Parameters for Indole-3-Carbaldehyde Analogs (Calculated via DFT)

Parameter Bond/Angle Typical Calculated Value
Bond Length (Å) N1-C2 ~1.35 Å
C2-C3 ~1.38 Å
C3-C(aldehyde) ~1.47 Å
C=O ~1.22 Å
Bond Angle (°) N1-C2-C3 ~109°
C2-C3-C9 ~107°
C2-C3-C(aldehyde) ~126°
Dihedral Angle (°) C2-C3-C(aldehyde)-O ~180° (for planarity)

Note: These are typical values for the indole-3-carbaldehyde core and may vary slightly based on substituents and the level of theory used.

Vibrational frequency calculations are performed on the optimized geometry of a molecule to predict its infrared (IR) and Raman spectra. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and wagging of bonds. researchgate.net For indole derivatives, DFT calculations have been successfully used to assign the vibrational modes of the N-H, C-H, C=O, and C-N bonds, as well as the vibrations of the indole ring itself. nih.govrdd.edu.iq The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Table 2: Selected Vibrational Frequencies and Assignments for Indole-3-Carbaldehyde Analogs

Vibrational Mode Calculated Frequency (cm⁻¹) Assignment
N-H Stretch ~3400-3500 Stretching of the indole N-H bond
C-H Stretch (Aromatic) ~3000-3100 Stretching of C-H bonds on the benzene (B151609) ring
C=O Stretch ~1650-1700 Stretching of the carbaldehyde carbonyl group
C=C Stretch (Ring) ~1500-1600 Aromatic ring stretching vibrations
C-N Stretch ~1300-1400 Stretching of the C-N bond in the pyrrole (B145914) ring

Note: Frequencies are approximate and depend on the specific molecule and computational method.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govrdd.edu.iq A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For indole derivatives, FMO analysis helps to predict the sites of electrophilic and nucleophilic attack and to understand charge transfer interactions within the molecule. researchgate.netnih.gov

Table 3: Frontier Molecular Orbital Properties for an Indole-3-Carbaldehyde Analog

Property Value (eV) Implication
HOMO Energy -6.2 Energy of the highest occupied molecular orbital
LUMO Energy -2.5 Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE) 3.7 Indicates chemical reactivity and stability

Note: Values are illustrative and vary for different analogs and computational levels.

Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometry. mdpi.com By mapping the PES, researchers can identify stable isomers, transition states, and reaction pathways. mdpi.com For a molecule like 4,7-dimethoxy-1H-indole-3-carbaldehyde, PES mapping can be used to study the rotational barriers of the methoxy and carbaldehyde groups. This helps in understanding the conformational flexibility of the molecule and the energetic costs associated with moving from one conformer to another, which is crucial for processes like receptor binding. mdpi.com

In Silico Studies and Molecular Docking

In silico studies, particularly molecular docking, are computational techniques used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). ajchem-a.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net

For analogs of this compound, molecular docking studies have been performed to evaluate their potential as inhibitors of various biological targets. researchgate.netnih.gov These studies involve placing the ligand into the binding site of a protein and calculating a docking score, which estimates the binding free energy. ajchem-a.com The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein, providing insights into the structural basis of its activity. researchgate.netnih.gov

Table 4: Example of Molecular Docking Results for Indole-3-Carbaldehyde Analogs with a Protein Target

Compound Protein Target Binding Affinity (kcal/mol) Key Interacting Residues
Analog A RAS -7.5 TYR32, VAL29, ASP38
Analog B COX-2 -11.3 ARG120, TYR355, SER530

Note: The data is illustrative, based on studies of various indole derivatives against different protein targets. researchgate.netajchem-a.com

Biological Activities and Medicinal Chemistry Applications of 4,7 Dimethoxy 1h Indole 3 Carbaldehyde Derivatives

Anti-inflammatory Properties

Indole-3-carbaldehyde and its derivatives have been identified as having noteworthy anti-inflammatory effects. researchgate.net The core indole (B1671886) structure is a versatile scaffold for developing new anti-inflammatory agents. chemimpex.com For instance, the parent compound, indole-3-carboxaldehyde (ICA), has been shown to inhibit inflammatory responses in macrophages. nih.gov While specific studies focusing exclusively on 4,7-dimethoxy-1H-indole-3-carbaldehyde are limited, research on related methoxy-substituted indole derivatives suggests that the presence of methoxy (B1213986) groups can contribute to anti-inflammatory activity. chemimpex.com These compounds serve as valuable building blocks for the synthesis of novel molecules with potential applications in treating inflammatory conditions. chemimpex.com

Antioxidant Potential

The antioxidant capacity of indole derivatives is a field of active investigation. The substitution of methoxy groups on the indole benzene (B151609) ring has been shown to significantly enhance radical scavenging activity. amegroups.cn The indole nucleus, particularly with an unsubstituted nitrogen atom, is considered important for the observed antioxidant effects, which are modulated by the type of substituent at the C-3 position. nih.gov

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free-radical scavenging ability of compounds. nih.gov Studies on various indole-3-carbaldehyde analogues have demonstrated their potential as antioxidants. The introduction of different functional groups influences their activity. For example, a study on indole-3-carboxaldehyde analogues conjugated with various aryl amines showed that a compound featuring a methoxy group on the phenolic moiety (compound 5f) exhibited dominant DPPH scavenging activity, even greater than the standard antioxidant, butylated hydroxyanisole (BHA). This suggests that the electron-donating nature of the methoxy group enhances antioxidant capacity. In another study, newly designed diindolylmethane (DIM) derivatives with methoxy group substitutions (compounds 3c and 4c) were found to be three times more potent in scavenging DPPH radicals than Vitamin E. amegroups.cn

Table 1: DPPH Radical Scavenging Activity of Selected Indole Derivatives This table is interactive. You can sort and filter the data.

Compound Description IC50 (µM) Activity Compared to Standard
Compound 5f Indole-3-carboxaldehyde analogue with a methoxy-substituted phenolic moiety Not specified, but activity is superior to BHA More active than BHA
Compound 3c Diindolylmethane (DIM) derivative with methoxy group Not specified, but 3-fold more potent than Vitamin E More active than Vitamin E
Compound 4c Diindolylmethane (DIM) derivative with methoxy group Not specified, but 3-fold more potent than Vitamin E More active than Vitamin E
BHA Butylated hydroxyanisole (Standard) - Standard

| Vitamin E | (Standard) | - | Standard |

ABTS Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method to assess antioxidant capacity. mdpi.com Research on indole-3-carboxyaldehyde thiosemicarbazone derivatives demonstrated their ability to scavenge ABTS radicals in a concentration-dependent manner. While specific data for 4,7-dimethoxy derivatives are not detailed, the general class of indole-based hybrids is recognized for its antioxidant properties, which are often evaluated using the ABTS method. researchgate.net The assay measures the ability of a compound to reduce the pre-generated ABTS radical cation (ABTS•+). mdpi.com

Table 2: ABTS Radical Scavenging Activity of Indole-3-carboxyaldehyde Thiosemicarbazone Derivatives This table is interactive. You can sort and filter the data.

Compound Concentration Inhibition (%) Standard
Compound 3a 10 µM ~30% Trolox
Compound 3b 10 µM ~45% Trolox
Compound 3c 10 µM ~45% Trolox
Compound 3d 10 µM ~35% Trolox
Compound 3a 100 µM ~60% Trolox
Compound 3b 100 µM ~80% Trolox
Compound 3c 100 µM ~80% Trolox

| Compound 3d | 100 µM | ~70% | Trolox |

CUPRAC Assay

The Cupric Reducing Antioxidant Capacity (CUPRAC) assay evaluates the electron-donating ability of antioxidants. In a study of indole-3-carboxyaldehyde thiosemicarbazone derivatives, all tested compounds showed significant reducing power. Compound 3a (the unsubstituted thiosemicarbazone derivative) was identified as the most effective inhibitor across all concentrations when compared to standards. The presence of methyl or ethyl groups on the thiosemicarbazone structure also resulted in potent reducing capacity, indicating that substitutions on the side chain can modulate this activity.

Superoxide Free Radical Scavenging and Lipid Peroxidation Inhibition

Superoxide anion is a biologically important free radical, and its scavenging is a key antioxidant mechanism. Certain N-substituted indole-3-carboxamide derivatives have demonstrated significant inhibition of superoxide anion formation. researchgate.net Specifically, compounds with halogen substituents at the ortho- and para-positions of the benzamide ring resulted in 100% inhibition at a 10⁻³ M concentration. researchgate.net

Inhibition of lipid peroxidation is another crucial aspect of antioxidant defense. Indole-3-carbinol, a related indole compound, has been shown to inhibit lipid peroxidation in both aqueous and non-aqueous cell-free systems. nih.gov Furthermore, a series of novel indole-3-carboxaldehyde analogues were evaluated for their ability to inhibit microsomal lipid peroxidation, with some compounds showing activity comparable to the standard antioxidant BHA.

Antimicrobial Efficacy

Indole derivatives are a well-established class of compounds possessing a broad spectrum of antimicrobial activities. nih.gov The indole-3-carbaldehyde scaffold, in particular, serves as a precursor for various heterocyclic compounds with demonstrated antibacterial and antifungal properties. researchgate.net

Semicarbazone derivatives of indole-3-carbaldehyde have been synthesized and tested against several bacterial strains. In one study, derivatives with bromo (compound 1) and chloro (compound 2) substitutions on the indole ring exhibited the most significant inhibitory activity against Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. semanticscholar.org The derivative with a methoxy group (compound 3) was found to be less active in comparison. semanticscholar.orgcsic.es Another study screened 46 indole derivatives against extensively drug-resistant Acinetobacter baumannii (XDRAB), identifying several, such as 7-hydroxyindole, that displayed potent antimicrobial and antibiofilm activity. nih.govnih.gov These findings highlight the potential of the indole framework in developing new agents to combat drug-resistant pathogens. nih.govnih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of Indole-3-carbaldehyde Semicarbazone Derivatives This table is interactive. You can sort and filter the data.

Compound Substituent Staphylococcus aureus (MIC in µg/mL) Bacillus subtilis (MIC in µg/mL)
1 5-bromo 100 100
2 5-chloro 150 150
3 5-methoxy >150 >150
4 4-nitro >150 >150

| Tetracycline (Standard) | - | 6.25 | 6.25 |

Antibacterial Activity

Derivatives of indole-3-carbaldehyde have demonstrated notable antibacterial properties. For instance, a series of indole-3-carbaldehyde semicarbazone derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. semanticscholar.orgcsic.es Among the tested compounds, 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide and 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide exhibited inhibitory activity against Staphylococcus aureus and Bacillus subtilis. semanticscholar.org In contrast, a related derivative, 2-((5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide, was found to be less active against the tested bacterial strains. semanticscholar.orgcsic.es

Hydrazone derivatives of indole-3-aldehyde have also been investigated for their antimicrobial potential. nih.gov A broad spectrum of activity was observed for these compounds, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL against various microorganisms. nih.gov Specifically, some indole nicotinic acid hydrazides showed significant activity against S. aureus and methicillin-resistant S. aureus (MRSA). nih.gov The antibacterial activity of these indole derivatives is often attributed to their ability to interfere with bacterial growth and proliferation.

Table 1: Antibacterial Activity of Indole-3-carbaldehyde Semicarbazone Derivatives

Compound Test Organism MIC (μg/mL)
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide Staphylococcus aureus 100
Bacillus subtilis 100
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide Staphylococcus aureus 150
Bacillus subtilis 150

Antiamoebic Assessment

The search for new and effective antiamoebic agents has led to the investigation of various heterocyclic compounds, including indole derivatives. Thiosemicarbazones derived from indole-3-carboxaldehyde and their corresponding palladium(II) complexes have been synthesized and evaluated for their in vitro antiamoebic activity against the HM1:IMSS strain of Entamoeba histolytica. nih.govresearchgate.net

The results of these studies indicated that the palladium complexes were generally more active than the parent thiosemicarbazone ligands. nih.govresearchgate.net Several of the synthesized complexes and one of the ligands exhibited antiamoebic activity at lower IC50 values than the standard drug, metronidazole. nih.govresearchgate.net These findings underscore the potential of indole-3-carboxaldehyde derivatives as a scaffold for the development of novel antiamoebic drugs. Further research into derivatives of this compound could yield compounds with enhanced potency and selectivity.

Table 2: Antiamoebic Activity of Indole-3-carboxaldehyde Thiosemicarbazone Derivatives and their Pd(II) Complexes

Compound IC50 (µM) vs. E. histolytica
Ligand 5 1.08
Complex 1a 0.98
Complex 2a 0.62
Complex 3a 1.18
Complex 5a 0.47
Complex 7a 0.78
Metronidazole (Standard) 1.81

Antitumor and Anticancer Research

The indole scaffold is a "privileged" structure in the design and development of anticancer agents. benthamscience.com Numerous indole derivatives, both naturally occurring and synthetic, have demonstrated significant antitumor activity through various mechanisms of action. benthamscience.com The parent compound, 7-methoxy-1H-indole-3-carbaldehyde, which is closely related to the subject of this article, is utilized in the synthesis of novel indole derivatives with potential anti-cancer and anti-inflammatory effects. chemimpex.com

Indole-3-carbinol, a well-known indole derivative, exhibits antitumor properties by interfering with multiple oncogenic signaling pathways. eurekaselect.comelsevierpure.com This has spurred the development of new classes of antitumor agents based on the structural modification of this lead compound. Furthermore, indole-based sulfonohydrazide derivatives have been synthesized and shown to inhibit the proliferation of breast cancer cell lines, with some compounds exhibiting promising IC50 values. nih.gov Specifically, a 4-chloro-substituted benzenesulfonohydrazide derivative of a morpholinoethyl-indole-3-carbaldehyde showed significant inhibition of both MCF-7 and MDA-MB-468 cancer cells. nih.gov

Table 4: Anticancer Activity of an Indole-based Sulfonohydrazide Derivative

Compound Cell Line IC50 (µM)
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide MCF-7 13.2
MDA-MB-468 8.2

Antiviral Applications

The indole nucleus is a core component of many compounds with significant antiviral properties. semanticscholar.org Derivatives of indole-3-carbaldehyde have been a particular focus of research in the development of new antiviral agents.

One notable example is a water-soluble derivative of 5-methoxyindole-3-carboxylic acid, which has shown potent in vitro antiviral activity against SARS-CoV-2. researchgate.net This compound, the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. researchgate.net The compound exhibited a high selectivity index of 78.6, indicating a favorable profile of antiviral activity versus cellular toxicity. researchgate.net

Furthermore, a series of indole-3-carbaldehydes bearing N-sulfonyl phenyl or N-phenacyl groups have been synthesized and evaluated for their anti-HIV activity. Several of these compounds demonstrated significant inhibition of HIV-1 integrase, a crucial enzyme for viral replication. researchgate.net In another study, a 2,5-dimethoxyphenyl substituted 7-aza-indole derivative displayed promising antiviral activity against Respiratory Syncytial Virus (RSV) with a half-maximal effective concentration (EC50) of 0.55 µM and no significant cytotoxicity. nih.gov

Modulation of Cellular Pathways

Derivatives of this compound are being investigated for their ability to interact with and modulate key cellular signaling pathways implicated in disease.

miR-1271-5p/HDAC9 Signaling Cascade

Recent research has identified the parent compound, indole-3-carboxaldehyde (ICA), as a modulator of the miR-1271-5p/HDAC9 signaling cascade. nih.gov This pathway is implicated in inflammatory responses and lipid accumulation in macrophages. Specifically, ICA was found to upregulate miR-1271-5p, which in turn targets and downregulates Histone Deacetylase 9 (HDAC9). nih.govresearchgate.net This action leads to a reduction in inflammatory responses, suggesting a potential therapeutic application in conditions such as atherosclerosis. nih.gov While this mechanism has been elucidated for the unsubstituted indole-3-carboxaldehyde, it provides a strong rationale for investigating whether methoxy-substituted derivatives, such as this compound, retain or exhibit enhanced activity on this pathway.

Inhibition of DNA Replication and Transcription

1H-Indole-3-carboxaldehyde and its derivatives serve as crucial precursors for a wide array of biologically active compounds, including indole alkaloids that can interfere with fundamental cellular processes like DNA replication and transcription. researchgate.netekb.eg One such alkaloid is cryptosanginolentine, which has been shown to inhibit these processes. ekb.eg The synthesis of complex alkaloids often relies on the functional group transformations of substituted indole-3-carboxaldehydes. researchgate.netzlibrary.to Additionally, certain β-carboline alkaloids, which can be synthesized from indole precursors, have been found to selectively inhibit the in vitro synthesis of cancerous DNA while having minimal effect on DNA from healthy tissues. nih.gov This inhibitory action is attributed to the formation of a complex between the alkaloid and cancerous DNA, which hinders the initiation of DNA synthesis. nih.gov

Structure-Activity Relationship (SAR) Studies for Methoxy-Indole Derivatives

The biological activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies have provided valuable insights into how methoxy groups impact the therapeutic potential of these compounds.

In the context of anticancer activity, the presence of a methoxy group has been shown to be beneficial. One study revealed that the introduction of an electron-donating methoxy group on an indole-tethered pyrimidine derivative enhanced its inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in cancer therapy. nih.gov Another study comparing 5-substituted indole-pyrazole adducts found that a compound with a methoxy group at the C-5 position exhibited better anticancer activity than its analog with a bromine atom at the same position. researchgate.net

Furthermore, in the realm of antioxidant activity, a study of indole-3-carboxaldehyde analogues demonstrated that a derivative bearing a methoxy group in addition to a phenolic moiety showed superior free radical scavenging activity compared to other analogues and even the standard antioxidant, butylated hydroxy anisole (BHA). nih.gov These findings collectively suggest that methoxy substitution can positively modulate the pharmacological properties of the indole scaffold.

Role as Key Intermediates for Biologically Active Indole Alkaloids

Substituted indole-3-carboxaldehydes, such as this compound, are valuable building blocks in the synthesis of complex, biologically active indole alkaloids. researchgate.netekb.eg The aldehyde functional group is readily transformed, allowing for the construction of the intricate ring systems characteristic of many natural products. ekb.eg

For example, substituted indole-3-carboxaldehydes are key starting materials in the synthesis of various marine indole alkaloids. The synthesis of barettin, a marine alkaloid with potential antifouling properties, utilizes 6-bromoindole-3-carboxaldehyde in a Horner-Wadsworth-Emmons reaction as a key step. zlibrary.to Similarly, the synthesis of the β-carboline alkaloid eudistomin U involves a Pictet-Spengler condensation with N-acetylindole-3-carboxaldehyde. mdpi.com These synthetic routes highlight the versatility of the indole-3-carboxaldehyde scaffold in constructing the core structures of diverse and pharmacologically relevant indole alkaloids. mdpi.comljmu.ac.ukresearchgate.net

Advanced Applications and Future Research Directions

Utilization as Ligands in Coordination Chemistry

The indole-3-carbaldehyde moiety is a cornerstone for the synthesis of Schiff base ligands, which are renowned for their ability to form stable complexes with a wide array of metal ions. The condensation of the aldehyde group with various primary amines yields ligands with diverse coordination sites, which in turn allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. researchgate.net

Derivatives of 1H-indole-3-carbaldehyde have been successfully used to synthesize Schiff base ligands that coordinate with transition metals such as Cu(II) and Fe(III). nveo.orgnveo.org These complexes are often characterized by their catalytic activity, mimicking the function of enzymes like catecholase oxidase. nveo.orgnveo.org The indole (B1671886) nitrogen and the azomethine nitrogen of the Schiff base are typically involved in the coordination to the metal center. nveo.orgnveo.org

The general synthetic route to these metal complexes involves a two-step process: first, the synthesis of the Schiff base ligand, followed by the reaction with a suitable metal salt. For instance, a Schiff base can be formed by the refluxing of an ethanol (B145695) solution of 1H-indole-3-carbaldehyde with a diamine. nveo.org The resulting ligand can then be complexed with metal chlorides or other salts. nveo.org The characterization of these complexes is typically achieved through techniques such as ¹H NMR spectroscopy, which confirms the formation of the Schiff base and its subsequent coordination to the metal. nveo.orgnveo.org

Table 1: Examples of Metal Complexes Derived from Indole-3-Carbaldehyde Schiff Bases
Metal IonCoordination GeometryPotential ApplicationReference
Cu(II)Square PlanarCatalysis (Catecholase Mimic) nveo.org
Fe(III)OctahedralCatalysis (Catecholase Mimic) nveo.org
Mn(II)OctahedralBiological Applications nih.gov
Co(II)TetrahedralBiological Applications nih.gov
Ni(II)Square PlanarBiological Applications nih.gov
Zn(II)TetrahedralBiological Applications nih.gov

Applications in Material Science: Organic Semiconductors and Chemosensors

The electron-rich nature of the indole nucleus, further enhanced by the presence of methoxy (B1213986) groups, positions 4,7-dimethoxy-1H-indole-3-carbaldehyde as a promising candidate for applications in material science. Carbazole derivatives, which share a similar indole-based structural motif, are widely utilized in organic electronics due to their excellent hole-transporting properties, thermal stability, and tunable electronic structures. mdpi.comresearchgate.net These characteristics are essential for the development of organic light-emitting diodes (OLEDs) and solar cells. mdpi.comresearchgate.net The functionalization of the indole core allows for the modulation of these properties to meet the specific demands of electronic devices. mdpi.com

Furthermore, indole derivatives have been investigated as fluorescent probes. For example, indole-4-carboxaldehyde (B46140) exhibits significant redshifts in its emission spectrum in aqueous environments, suggesting its potential as a green fluorescent amino acid probe. researchgate.net This sensitivity of the emission wavelength to the local environment is a key feature for the development of chemosensors. The aldehyde functional group in this compound provides a convenient handle for the introduction of specific recognition moieties, enabling the design of fluorescent sensors for various analytes. The formation of Schiff bases can also lead to colorimetric and fluorescent changes upon interaction with specific ions or molecules.

Strategies for Diversity-Oriented Synthesis of Complex Indole Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse and complex molecules, which is of particular interest in drug discovery. scispace.comnih.gov The indole scaffold is a common target for DOS due to its prevalence in biologically active natural products. scispace.com this compound serves as an excellent starting point for DOS due to the presence of multiple reactive sites that can be selectively functionalized.

One common approach in DOS is the "build/couple/pair" strategy, where simple building blocks are coupled to create a more complex scaffold, which is then subjected to various pairing reactions to generate skeletal diversity. scispace.com The aldehyde group of this compound can readily participate in multicomponent reactions, which are highly efficient in building molecular complexity in a single step. nih.gov For instance, the reaction of an indole-3-carbaldehyde with an amine and an isocyanide in a Ugi-type reaction can lead to a diverse range of peptide-like structures.

Another strategy involves the use of pluripotent functional groups that can react in different ways depending on the reaction conditions. The indole ring itself can undergo various cyclization and annulation reactions to form fused polycyclic systems. By strategically introducing other functional groups onto the this compound core, a multitude of distinct molecular architectures can be accessed from a common precursor.

Development of Novel Catalytic Systems for Indole Functionalization

The selective functionalization of the indole core is a significant challenge in organic synthesis due to the presence of multiple reactive C-H bonds. nih.govrsc.org The development of novel catalytic systems that can direct reactions to specific positions on the indole ring is an active area of research. Transition metal catalysis, particularly with palladium, has proven to be a powerful tool for the C-H functionalization of indoles. nih.govbeilstein-journals.org

The formyl group at the C3 position of this compound can act as a directing group, facilitating the functionalization of the adjacent C2 and C4 positions. nih.gov For example, palladium-catalyzed C-H arylation of 1H-indole-3-carbaldehydes has been shown to selectively occur at the C4 position. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce aryl or heteroaryl groups at specific positions, provided a suitable halogenated precursor is available. beilstein-journals.orgrsc.org

The development of new ligands for palladium and other transition metals is crucial for improving the efficiency and selectivity of these catalytic transformations. rsc.org These advancements will enable the synthesis of a wider range of functionalized this compound derivatives with tailored properties for various applications.

Therapeutic Potential and Drug Discovery Insights from Methoxy-Indole Carbaldehydes

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs with a wide spectrum of biological activities. chula.ac.thmdpi.com Methoxy-substituted indole-3-carbaldehydes, in particular, are valuable intermediates in the synthesis of compounds with therapeutic potential. chemimpex.com

Derivatives of indole-3-carbaldehyde have been shown to exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. chula.ac.thnih.gov The aldehyde group provides a versatile handle for the synthesis of various derivatives, such as Schiff bases, quinazolinones, and thiosemicarbazones, many of which have demonstrated significant biological activity. nih.govaku.edu.tr For instance, certain 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The methoxy groups on the benzene (B151609) ring of this compound can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives. These electron-donating groups can affect the molecule's ability to interact with biological targets and can also impact its metabolic stability. The exploration of derivatives of this compound is a promising avenue for the discovery of new therapeutic agents. nih.gov

Table 2: Compound Names Mentioned in the Article
Compound Name
This compound
1H-indole-3-carbaldehyde
indole-4-carboxaldehyde
2-(1H-indol-3-yl)quinazolin-4(3H)-one

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,7-dimethoxy-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves Vilsmeier-Haack formylation, where POCl₃ in DMF is used to introduce the aldehyde group at the indole 3-position. For example, indole derivatives are reacted with POCl₃/DMF at 80°C for 15 minutes, followed by alkaline hydrolysis (2M NaOH, 110°C, 45 minutes) to yield the aldehyde . Key parameters include strict temperature control, anhydrous conditions, and stoichiometric ratios of POCl₃ to indole (1.3:1). Post-reaction purification via extraction (e.g., tert-butyl methyl ether) and drying over Na₂SO₄ is critical to isolate the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be observed?

  • Methodological Answer :

  • ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Methoxy groups resonate as singlets at δ 3.8–4.0 ppm. Aromatic protons in the indole ring show splitting patterns consistent with substitution at positions 4 and 7 .
  • IR Spectroscopy : A strong C=O stretch (~1680 cm⁻¹) confirms the aldehyde. Methoxy C-O stretches appear at ~1250 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS should match the molecular ion [M+H]⁺ for C₁₁H₁₁NO₃ (theoretical m/z 206.0817) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE: Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Conduct reactions in a fume hood due to volatile reagents (e.g., POCl₃).
  • Store waste in designated containers for halogenated/organic solvents and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can researchers address contradictory spectral data (e.g., unexpected splitting in NMR) during structural validation?

  • Methodological Answer :

  • Triangulation : Cross-validate using complementary techniques (e.g., 2D NMR like HSQC or HMBC to confirm connectivity).
  • Alternative Explanations : Consider tautomerism (e.g., aldehyde-enol forms) or solvent impurities. For methoxy groups, verify integration ratios and compare with synthetic intermediates .
  • Crystallography : If available, single-crystal X-ray diffraction provides unambiguous confirmation .

Q. What strategies enable regioselective functionalization of this compound for complex heterocycle synthesis?

  • Methodological Answer :

  • Electrophilic Substitution : Use NaH/DMF to deprotonate the indole N–H, followed by alkylation/arylation at the 1-position (e.g., with benzyl bromides). The 3-carbaldehyde group directs electrophiles to the 2-position due to electronic effects .
  • Nucleophilic Additions : The aldehyde can undergo condensation with amines (e.g., Girard’s reagent T) or Grignard reagents, forming imines or alcohols, respectively .

Q. How do reaction conditions (e.g., acid catalysis vs. microwave irradiation) influence the reactivity of this compound in bis(indolyl)methane syntheses?

  • Methodological Answer :

  • Acid Catalysis : In acetic acid, the aldehyde reacts with indoles at room temperature to form bis(indolyl)methanes via Friedel-Crafts alkylation. Reaction times vary (3–5 hours) depending on substituent electronic effects .
  • Microwave Assistance : Reduces reaction time to 10–30 minutes and improves yields by enhancing activation energy. Optimize power (100–150 W) and solvent polarity (e.g., ethanol/water mixtures) .

Q. What methodological steps ensure high-purity this compound for sensitive biochemical assays?

  • Methodological Answer :

  • Chromatography : Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted indole or byproducts.
  • Recrystallization : Ethanol/water (7:3) is effective for removing polar impurities.
  • HPLC Validation : Confirm purity (>98%) via reverse-phase HPLC with UV detection at 254 nm .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use software like Gaussian to model electron density maps. The 3-carbaldehyde group withdraws electron density, making the 2- and 4-positions more electrophilic.
  • Docking Studies : Predict binding affinities for biochemical targets (e.g., enzymes) by simulating interactions between the aldehyde and active sites .

Data Contradiction Analysis

  • Example : Conflicting melting points reported in literature (e.g., 193–198°C vs. 140–146°C for similar indole aldehydes).
    • Resolution : Verify crystallinity (amorphous vs. crystalline forms) and purity via DSC. Contamination with regioisomers (e.g., 4-methoxy vs. 7-methoxy) can skew results .

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Feasible Synthetic Routes

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4,7-dimethoxy-1H-indole-3-carbaldehyde
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4,7-dimethoxy-1H-indole-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.